Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine
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Overview
Description
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a chemical compound with the molecular formula C13H28N2. It is primarily used in research and industrial applications. The compound is known for its unique structure, which includes a diethylamine group attached to a 3-[(2-methylcyclopentyl)amino]propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl({3-[(cyclopentyl)amino]propyl})amine
- Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amine
- Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amine
Uniqueness
Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)11-7-10-14-13-9-6-8-12(13)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
NUVFNGJUGRABEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1CCCC1C |
Origin of Product |
United States |
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